4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Description
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine (CAS: 1823402-38-5) is a pyrimidine derivative with the molecular formula C₆H₈BrN₃S and a molar mass of 234.12 g/mol. Its structure features a bromine atom at position 5, a methylthio group (-SMe) at position 2, and an aminomethyl (-CH₂NH₂) substituent at position 4. The compound is stored at -20°C, indicating sensitivity to degradation under ambient conditions .
Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their ability to interact with biological targets via hydrogen bonding and electronic effects.
Properties
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSPHABPHTEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For example, the synthesis can start with the reaction of a suitable aminopyrimidine derivative with bromine to introduce the bromine atom at position 5Finally, the aminomethyl group is introduced at position 4 through a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyrimidine derivatives.
Substitution: Amino-substituted or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Common Synthesis Methods:
- Bromination of 2-(Methylthio)pyrimidine : This method typically involves the reaction of 2-(methylthio)pyrimidine with bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane at room temperature.
- One-step Synthesis : Recent advancements have introduced methods that simplify the synthesis process, allowing for efficient production suitable for large-scale applications, as noted in patents related to pyrimidine compounds .
Medicinal Chemistry
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine serves as a precursor in the development of various therapeutic agents. Its structure allows it to act as a building block for synthesizing more complex molecules with potential pharmacological activities.
- Enzyme Inhibitors : The compound has been investigated for its ability to inhibit specific enzymes, making it valuable in drug design .
- Anticancer and Antiviral Drugs : Research indicates that derivatives of this compound may exhibit anticancer properties, contributing to the development of new cancer therapies .
Agrochemicals
The compound is utilized in the formulation of agrochemicals, where its properties can enhance the effectiveness of pesticides and herbicides. Its role in agricultural chemistry underscores its importance in improving crop yields and pest management strategies .
Biochemical Research
In biochemical studies, this compound has been shown to interact with various biological pathways. It has potential applications in:
- Neuroprotection : Studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Inflammation Modulation : The compound's ability to influence inflammatory pathways makes it a candidate for research into anti-inflammatory therapies .
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of pyrimidine derivatives highlighted that this compound showed significant promise in protecting neuronal cells from oxidative stress. The findings indicated that the compound could modulate signaling pathways associated with cell survival .
Case Study 2: Anticancer Activity
Research published in medicinal chemistry journals documented the synthesis of novel derivatives based on this compound that demonstrated potent anticancer activity against various cancer cell lines. These studies emphasized the compound's potential as a lead structure in drug discovery .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective and anti-inflammatory effects are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine | C₆H₈BrN₃S | Br (5), -SMe (2), -CH₂NH₂ (4) | Aminomethyl, methylthio, bromine | 234.12 |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₇H₆BrN₃O₂S | Br (5), -SMe (2), -COOH (4) | Carboxylic acid, methylthio | 276.11 |
| 5-Bromo-2-chloro-4-(methylthio)pyrimidine | C₅H₅BrClN₂S | Br (5), -SMe (2), Cl (4) | Chlorine, methylthio | 247.53 |
| 4-Amino-5-bromo-2-chloropyrimidine | C₄H₄BrClN₃ | Br (5), Cl (2), -NH₂ (4) | Amino, chlorine | 209.46 |
| 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | C₅H₅BrClN₃S | Br (5), Cl (6), -SMe (2), -NH₂ (4) | Amino, chloro, methylthio | 254.54 |
Key Observations :
- Aminomethyl vs. Carboxylic Acid: The carboxylic acid derivative (C₇H₆BrN₃O₂S) is more polar and acidic than the aminomethyl analog, enhancing solubility in basic conditions .
- Chlorine vs. Methylthio : Chlorine at position 2 (e.g., 5-Bromo-2-chloro-4-(methylthio)pyrimidine) acts as a better leaving group, facilitating nucleophilic substitution reactions compared to methylthio .
- Amino Group at Position 4: Compounds like 4-Amino-5-bromo-2-chloropyrimidine exhibit increased nucleophilicity at position 4 but may have reduced stability due to reactive amino groups .
Biological Activity
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may possess various therapeutic properties, including antimicrobial and anti-inflammatory effects.
Chemical Structure and Properties
This compound features a bromine atom and a methylthio group, which can influence its biological activity. The presence of the amino group allows for potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study involving various substituted pyrimidines demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring could enhance antibacterial activity .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 14 |
| Compound A | Bacillus cereus | 16 |
| Compound B | Escherichia coli | 12 |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound may exhibit anti-inflammatory effects. Pyrimidines have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. For instance, studies have reported that certain pyrimidine derivatives significantly reduce COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Compound C | 0.05 ± 0.02 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound's ability to interact with specific enzymes or receptors can lead to modulation of biochemical pathways associated with inflammation and microbial resistance. For example, inhibition of COX enzymes can result in decreased production of pro-inflammatory mediators .
Case Studies
Several case studies have explored the efficacy of pyrimidine derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessing the effectiveness of various pyrimidine compounds against resistant bacterial strains found that modifications similar to those present in this compound enhanced antibacterial potency.
- Inflammatory Disorders : In a study involving patients with chronic inflammatory conditions, pyrimidine derivatives demonstrated significant reductions in inflammatory markers when compared to placebo treatments.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 5-bromo-2-(methylthio)pyrimidine derivatives with amines (e.g., benzylamine) in polar solvents like ethanol or DMF can introduce the aminomethyl group at the 4-position. Acidification with dilute HCl followed by recrystallization (ethanol/water mixtures) is often used for purification . Optimization may include adjusting reaction time (e.g., overnight reflux), amine equivalents, or solvent polarity to improve yield. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on 1H NMR (to confirm substituent positions and integration ratios), HRMS (for molecular weight validation), and melting point analysis . For instance, analogous pyrimidines show distinct NMR signals for methylthio (~δ2.5 ppm) and aminomethyl groups (~δ4.0-4.5 ppm) . X-ray crystallography may resolve ambiguities in substitution patterns .
Advanced Research Questions
Q. How do electronic effects of the bromine and methylthio substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-bromo group acts as a leaving site for Suzuki or Buchwald-Hartwig couplings, while the 2-methylthio group stabilizes the pyrimidine ring via electron donation, reducing electrophilicity at adjacent positions. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity. For example, bromine’s electron-withdrawing effect may direct nucleophilic attacks to the 4-position .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidines?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts. For tautomers, variable-temperature NMR or IR spectroscopy can identify dominant forms. Comparative analysis with databases (e.g., PubChem) or synthesized analogs is critical .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (using AutoDock Vina) and QSAR studies can evaluate binding affinity to targets like kinases or enzymes. For example, the aminomethyl group may form hydrogen bonds with catalytic residues, while bromine enhances hydrophobic interactions. Compare with known inhibitors (e.g., antidiabetic pyrimidines ) to validate predictions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Scale-up risks include byproduct formation (e.g., dimerization) and solvent retention. Use flow chemistry to control exothermic reactions and column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor residual solvents via GC-MS and optimize crystallization solvents (e.g., switching from ethanol to acetonitrile) .
Methodological and Safety Considerations
Q. What handling precautions are necessary due to the bromine and thioether functionalities?
- Methodological Answer : Brominated compounds require fume hood use to avoid inhalation. Methylthio groups may release toxic H2S under acidic conditions; neutralize waste with NaHCO3 before disposal. Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation .
Q. How can researchers validate synthetic intermediates for downstream applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
